4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride
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Overview
Description
4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an adamantyl group, a pyridinyl group, and an indole moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the adamantyl and pyridinyl groups. Common reagents used in these reactions include indole derivatives, adamantane, and pyridine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- AM-1220
- AM-2233
- AM-1241
- CB-13 (CRA-13)
- AM-1248
Uniqueness
4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride is unique due to its specific combination of adamantyl, pyridinyl, and indole groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H35Cl2N3 |
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Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-[5-(1-adamantyl)-2-pyridin-3-yl-1H-indol-3-yl]butan-1-amine;dihydrochloride |
InChI |
InChI=1S/C27H33N3.2ClH/c28-8-2-1-5-23-24-13-22(27-14-18-10-19(15-27)12-20(11-18)16-27)6-7-25(24)30-26(23)21-4-3-9-29-17-21;;/h3-4,6-7,9,13,17-20,30H,1-2,5,8,10-12,14-16,28H2;2*1H |
InChI Key |
OJCVLSRHPGDLOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)NC(=C5CCCCN)C6=CN=CC=C6.Cl.Cl |
Origin of Product |
United States |
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